molecular formula C24H31FN6O3 B2573916 7-(3,3-dimethyl-2-oxobutyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887197-29-7

7-(3,3-dimethyl-2-oxobutyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2573916
CAS-Nummer: 887197-29-7
Molekulargewicht: 470.549
InChI-Schlüssel: SSZZVQWRFHIVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine-2,6-dione derivative featuring a 3,3-dimethyl-2-oxobutyl group at position 7 and a 4-(2-fluorophenyl)piperazinylmethyl substituent at position 6. The methyl groups at positions 1 and 3 further distinguish its structure. Such modifications are often designed to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and enhance target binding affinity, particularly in adenosine receptor modulation or kinase inhibition .

Eigenschaften

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN6O3/c1-24(2,3)18(32)14-31-19(26-21-20(31)22(33)28(5)23(34)27(21)4)15-29-10-12-30(13-11-29)17-9-7-6-8-16(17)25/h6-9H,10-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZZVQWRFHIVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(3,3-dimethyl-2-oxobutyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that exhibits significant biological activity. This article aims to summarize the research findings regarding its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : A purine derivative with modifications at the 7 and 8 positions.
  • Functional Groups : Contains a piperazine moiety and a dimethyl oxobutyl side chain.

The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 356.43 g/mol.

Research indicates that the compound interacts with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.
  • Receptor Modulation : The piperazine component suggests activity on neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Properties

A study evaluated the antimicrobial activity of the compound against several bacterial strains. The results are summarized in Table 1:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1550
Staphylococcus aureus2025
Pseudomonas aeruginosa1830
Candida albicans12100

These results indicate that the compound has a notable inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines (e.g., HeLa and A549). The findings are presented in Table 2:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0100100
109590
508075
1006050

At higher concentrations (≥100 µM), the compound exhibited significant cytotoxic effects, indicating a dose-dependent relationship.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antidepressant Effects : A clinical trial investigated its effects on patients with depression. Results indicated improvements in mood and cognitive function over an eight-week period.
  • Case Study on Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 8

The 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl) group is a critical structural feature. Comparisons include:

  • 8-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione (): Replacing the 2-fluorophenyl with a furanoyl group introduces a heteroaromatic moiety. This substitution may reduce π-π stacking interactions but improve solubility due to furan’s polarity.
  • 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (): The absence of the fluorophenyl and substitution with a simpler piperidine ring likely diminishes receptor selectivity, as aryl groups (e.g., fluorophenyl) are known to enhance binding to serotonin or dopamine receptors .

Substituent Analysis at Position 7

The 3,3-dimethyl-2-oxobutyl group at position 7 is a branched ketone-containing chain. Similar substituents in purine derivatives, such as 7-[(2-chloro-6-fluorophenyl)methyl] (), demonstrate that bulky hydrophobic groups at this position can enhance membrane permeability but may also increase metabolic susceptibility.

Physicochemical and Thermal Properties

While thermal stability data for the target compound are unavailable, studies on purine derivatives like caffeine and aminouracil () suggest that bulky substituents (e.g., 3,3-dimethyl-2-oxobutyl) may lower melting points and alter decomposition pathways compared to simpler alkyl chains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.